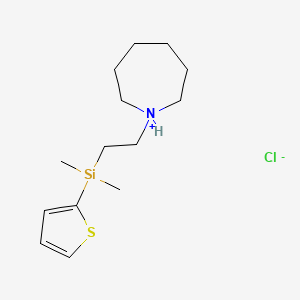
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles known as azepines. These compounds are characterized by their unique ring structure, which includes nitrogen and sulfur atoms. The presence of the thienyl group and the dimethylsilyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves several key steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically begins with the preparation of the thienyl group, which is then attached to a dimethylsilyl group through a series of reactions.
- The resulting intermediate is then reacted with hexahydro-1H-azepine under controlled conditions to form the desired compound.
- The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
- The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The major products of oxidation include sulfoxides and sulfones, which are formed by the oxidation of the thienyl group.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically result in the formation of reduced derivatives of the thienyl group.
-
Substitution
- The compound can undergo substitution reactions, particularly at the thienyl group, using reagents such as halogens or alkylating agents.
- The major products of these reactions include substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
-
Biology
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
-
Industry
- The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Hexahydro-1-[2-[(2-thienyl)dimethylsilyl]ethyl]-1H-azepine: A closely related compound with similar structural features.
S-Ethyl Hexahydro-1H-azepine-1-carbothioate: Another azepine derivative with different substituents, used in different applications.
-
Uniqueness
- The presence of the thienyl and dimethylsilyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
| 78599-02-7 | |
Fórmula molecular |
C14H26ClNSSi |
Peso molecular |
304.0 g/mol |
Nombre IUPAC |
2-(azepan-1-ium-1-yl)ethyl-dimethyl-thiophen-2-ylsilane;chloride |
InChI |
InChI=1S/C14H25NSSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |
Clave InChI |
DVLXGJIOIIXKGX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CS2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


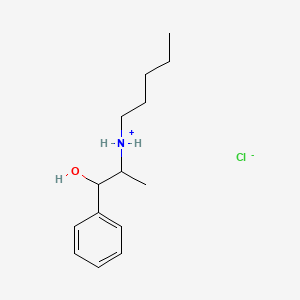
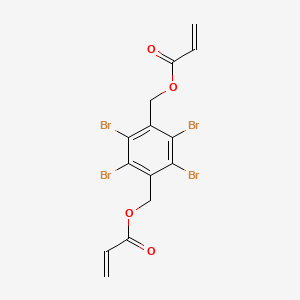
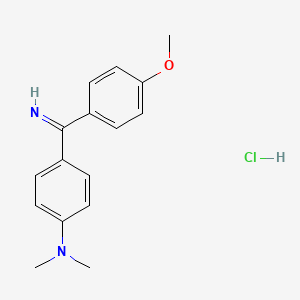

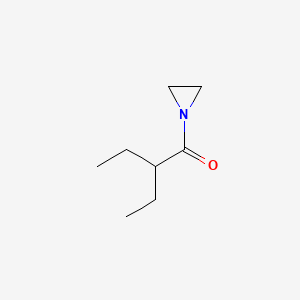

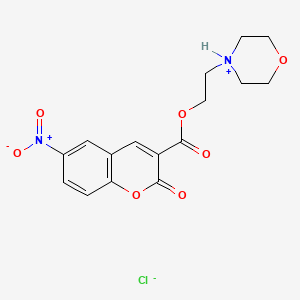
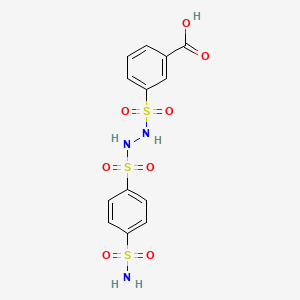
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/no-structure.png)

![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

